molecular formula C10H9NO3 B1293709 7-Nitro-1-tetralone CAS No. 40353-34-2

7-Nitro-1-tetralone

Cat. No.: B1293709
CAS No.: 40353-34-2
M. Wt: 191.18 g/mol
InChI Key: GWAQYWSNCVEJMW-UHFFFAOYSA-N
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Description

7-Nitro-1-tetralone is an organic compound with the molecular formula C10H9NO3 It is a derivative of tetralone, characterized by the presence of a nitro group at the 7th position of the tetralone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-tetralone typically involves the nitration of 1-tetralone. One common method is the reaction of 1-tetralone with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method offers several advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis involves the use of a stainless steel coil reactor, where the reactants are pumped and mixed under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Nitro-1-tetralone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 7-Fluoro-1-tetralone
  • 7-Bromo-1-tetralone
  • 7-Methoxy-1-tetralone
  • 2-Acetyl-1-tetralone

Comparison: Compared to its analogs, 7-Nitro-1-tetralone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. For instance, the nitro group can participate in redox reactions, making the compound useful in various oxidative and reductive processes. Additionally, the nitro group can be easily modified to introduce other functional groups, enhancing the versatility of this compound in synthetic chemistry .

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAQYWSNCVEJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193345
Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro-
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40353-34-2
Record name 7-Nitro-1-tetralone
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URL https://commonchemistry.cas.org/detail?cas_rn=40353-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro-
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Record name 7-Nitro-1-tetralone
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Record name 7-Nitro-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro-
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Record name 3,4-dihydro-7-nitronaphthalen-1(2H)-one
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Synthesis routes and methods I

Procedure details

5 g of alpha-tetralone are added to 18.2 ml of sulfuric acid cooled to 0° C., while maintaining the temperature <10° C. A mixture of 1.87 ml of nitric acid at 70% in water and of 3.65 ml of sulfuric acid is added while maintaining the temperature <10° C. The reaction medium is stirred for 30 minutes at a temperature <10° C. and then stirred for one hour at ambient temperature. The reaction medium is poured into ice-cold water (250 ml). The insoluble material is filtered off under vacuum and dried, so as to give 5.2 g of 7-nitro-3,4-dihydronaphthalen-1(2H)-one in the form of a beige solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

7-Nitro-1-tetralone was prepared according to the literature (J. Am. Chem. Soc, 1994, 116, pp4852–4857). Treatment of 7-nitro-1-tetralone with selenium dioxide as described in Reference Example 1A yielded the corresponding 7-nitro-[1,2]naphthoquinone, which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

14.62 g of 1-tetralone in 45 ml of methylene chloride were treated with 29.3 ml of trifluoroacetic anhydride and 8.40 g of ammonium nitrate while cooling with ice/NaCl. After 18 hours the mixture was poured cautiously into an ice/conc. NaOH solution and extracted with diethyl ether. The organic phase was washed in succession with soda solution and NaCl solution, dried and evaporated. Flash chromatography on silica gel (hexane/ethyl acetate=9/2) followed by recrystallization from hexane/ethyl acetate (1/1) yielded 7.87 g of 7-nitro-1-tetralone as brownish crystals of m.p. 104°-105° C.
Quantity
14.62 g
Type
reactant
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Under ice-cooling, 1-tetralone (15.0 g, 0.103 mol) was gradually added dropwise to fuming nitric acid (100 ml). The reaction mixture was stirred for 30 minutes, which was poured into water. Resulting crystalline precipitate was collected by filtration and washed with water, which was dissolved in ethyl acetate. The solution was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from ethyl acetate/isopropyl ether to give 7-nitro-1-tetralone. This compound was dissolved in ethanol (100 ml), to which 5% Pd.-C (50% hydrous, 1 g) was added. The mixture was stirred for 2 hours at room temperature under hydrogen atmosphere. The reaction mixture was subjected to filtration, and the filtrate was concentrated. The concentrate was purified by means of a silica gel column chromatography (hexane/ethyl acetate, 3:2), followed by recrystallization from ethyl acetate/isopropyl ether to give 1.70 g (yield from 1-tetralone, 10%) of the above-titled compound, m.p.141-143° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

10.0 g (68 mmol) of α-tetralone were dissolved in 80 ml of conc. sulftric acid with ice-cooling. After addition of 6.4 g (75 mmol) of sodium nitrate in portions, the mixture was additionally stirred at 0° C. for 1 h and then poured onto 350 ml of ice water. The precipitated product was filtered off with suction, washed with water until neutral, dried in vacuo and recrystallized from isopropanol. 6.5 g of 7-nitro-3,4-dihydro-2H-naphthalen-1-one were obtained, m.p. 104-106° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
conc. sulftric acid
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 7-Nitro-1-tetralone chosen as a substrate in this study on spirobifluorene-based POPs?

A: The research aimed to evaluate the efficiency of novel spirobifluorene-based POPs as supports for Palladium (Pd) and Platinum (Pt) catalysts in selective hydrogenation reactions []. This compound, containing both unsaturated C=C and C=O bonds, was selected as a substrate alongside other compounds like 4-nitrostyrene and acetophenone. This choice allowed the researchers to assess the catalysts' selectivity in hydrogenating specific functional groups within a molecule.

Q2: Did the study observe any differences in catalytic activity and selectivity depending on the POP support used for this compound hydrogenation?

A: Yes, the study found that the catalytic activity and selectivity varied significantly depending on the preparation method and the presence of residual Palladium in the POP support []. POP1, synthesized without Palladium, showed no activity. In contrast, POPs synthesized with Palladium (POP2-4) exhibited activity levels dependent on substrate accessibility to the embedded metal. Interestingly, the study highlighted that Pd/POP catalysts displayed distinct selectivity compared to a conventional Pd/C catalyst, demonstrating the support's influence on the reaction pathway.

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